molecular formula C14H18ClNO2 B1526837 3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde CAS No. 1285582-24-2

3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Cat. No.: B1526837
CAS No.: 1285582-24-2
M. Wt: 267.75 g/mol
InChI Key: HVLFWRSATDFLGI-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound may inhibit certain enzymes involved in the detoxification pathways, leading to an accumulation of reactive oxygen species and subsequent cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses can result in severe toxicity, including liver and kidney damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can affect energy production and oxidative stress responses.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, which is often directed by targeting signals or post-translational modifications. For example, the compound’s presence in the mitochondria can lead to changes in mitochondrial function and energy production.

Properties

IUPAC Name

3-chloro-4-(2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLFWRSATDFLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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